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molecular formula C10H12N2O B8481037 4-[(2-Hydroxy-propyl)-amino]-benzonitrile

4-[(2-Hydroxy-propyl)-amino]-benzonitrile

Cat. No. B8481037
M. Wt: 176.21 g/mol
InChI Key: WQYPNPPXRPOACM-UHFFFAOYSA-N
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Patent
US05852192

Procedure details

12.1 g of 4-fluoro-benzonitrile, 7.5 g of 2-hydroxypropylamine and 17.4 ml of N-ethyl-diisopropylamine were heated together to 100° C. for 2.5 hours. The mixture was poured onto 250 ml of water, extracted five times with 50 ml of ethyl acetate and the combined organic phases were evaporated down. The product remaining was purified by column chromatography (silica gel; eluant: ethyl acetate) and crystallised by triturating with a 1:1-mixture of tert.butyl-methylether and petroleum ether.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][CH:11]([CH3:14])[CH2:12][NH2:13].C(N(C(C)C)C(C)C)C>O>[OH:10][CH:11]([CH3:14])[CH2:12][NH:13][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
7.5 g
Type
reactant
Smiles
OC(CN)C
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated down
CUSTOM
Type
CUSTOM
Details
The product remaining was purified by column chromatography (silica gel; eluant: ethyl acetate)
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
by triturating with a 1

Outcomes

Product
Name
Type
Smiles
OC(CNC1=CC=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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